molecular formula C24H36O3 B1239012 (22E)-3beta-Hydroxy-5alpha-chola-7,22-dien-24-oic Acid

(22E)-3beta-Hydroxy-5alpha-chola-7,22-dien-24-oic Acid

Cat. No.: B1239012
M. Wt: 372.5 g/mol
InChI Key: NNOXLBZOLJVTCY-DKFALFPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(22E)-3beta-hydroxy-5alpha-chola-7,22-dien-24-oic acid is a 3beta-hydroxy steroid.

Scientific Research Applications

Chemical Synthesis and Toxicity Studies

(22E)-3beta-Hydroxy-5alpha-chola-7,22-dien-24-oic acid and its derivatives have been a subject of study in the field of chemical synthesis. A notable study improved the synthesis of a related compound, (22R,23R)-3beta-hydroxy-22,23-epoxy-5alpha-ergost-8(14)-en-15-one, from (22E)-3beta-acetoxy-5alpha-ergosta-7,14,22-triene. This study also explored its toxicity in human mammary gland carcinoma cells, finding high toxicity (TC(50) = 0.4 +/- 0.1 microM) (Mekhtiev, Timofeev, & Misharin, 2008).

Biological Activities in Cancer Research

Research has also explored the biological activities of similar sterols and their effects on cancer cells. For example, certain sterols with oxygenated side chains, analogues to this compound, showed significant inhibitory effects on cholesterol biosynthesis in hepatoma Hep G2 cells. These activities were substantially higher than some other sterols, indicating a potential application in cancer research (Flegentov, Piir, Medvedeva, Tkachev, Timofeev, & Misharin, 2005).

Extraction from Natural Sources

In addition, this compound and its variants have been isolated from natural sources. For instance, novel polyhydroxylated steroids, including variants of this compound, were isolated from the endophytic fungus Chaetomium globosum ZY-22. These compounds represented a new structural type for C(29)-steroids, highlighting the potential for discovering novel compounds from natural sources (Qin, Gao, Zhang, Yang, Bai, Ma, & Laatsch, 2009).

Antitumor Properties

There are also studies on marine-derived fungi that yielded compounds structurally related to this compound, showing antitumor activity. This suggests potential applications in the development of new antitumor agents (Gao, Ma, & Shen, 2008).

Properties

Molecular Formula

C24H36O3

Molecular Weight

372.5 g/mol

IUPAC Name

(E,4R)-4-[(3S,5S,9R,10S,13R,14R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pent-2-enoic acid

InChI

InChI=1S/C24H36O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h4,6,9,15-17,19-21,25H,5,7-8,10-14H2,1-3H3,(H,26,27)/b9-4+/t15-,16+,17+,19-,20+,21+,23+,24-/m1/s1

InChI Key

NNOXLBZOLJVTCY-DKFALFPQSA-N

Isomeric SMILES

C[C@H](/C=C/C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C

SMILES

CC(C=CC(=O)O)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C

Canonical SMILES

CC(C=CC(=O)O)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(22E)-3beta-Hydroxy-5alpha-chola-7,22-dien-24-oic Acid
Reactant of Route 2
(22E)-3beta-Hydroxy-5alpha-chola-7,22-dien-24-oic Acid
Reactant of Route 3
(22E)-3beta-Hydroxy-5alpha-chola-7,22-dien-24-oic Acid
Reactant of Route 4
(22E)-3beta-Hydroxy-5alpha-chola-7,22-dien-24-oic Acid
Reactant of Route 5
(22E)-3beta-Hydroxy-5alpha-chola-7,22-dien-24-oic Acid
Reactant of Route 6
(22E)-3beta-Hydroxy-5alpha-chola-7,22-dien-24-oic Acid

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